
3-(anilinosulfonyl)-4-chloro-N-(1-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(anilinosulfonyl)-4-chloro-N-(1-phenylethyl)benzamide is an organic compound with a complex structure that includes an anilinosulfonyl group, a chloro substituent, and a phenylethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(anilinosulfonyl)-4-chloro-N-(1-phenylethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chloro-3-nitrobenzoic acid with aniline to form the corresponding anilinosulfonyl derivative. This intermediate is then subjected to further reactions, including reduction and acylation, to introduce the phenylethyl group and form the final benzamide product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(anilinosulfonyl)-4-chloro-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro and anilinosulfonyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles under appropriate conditions, forming new compounds with different functional groups.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, particularly at the anilinosulfonyl and phenylethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as bromine or nitronium ions for electrophilic aromatic substitution.
Nucleophiles: Such as hydroxide or alkoxide ions for nucleophilic substitution.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while nucleophilic substitution can produce hydroxylated or alkoxylated compounds .
Scientific Research Applications
3-(anilinosulfonyl)-4-chloro-N-(1-phenylethyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(anilinosulfonyl)-4-chloro-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(anilinosulfonyl)-4-chloro-N-(1-phenylethyl)benzamide include:
3-(anilinosulfonyl)-4-chlorobenzamide: Lacks the phenylethyl group but shares the anilinosulfonyl and chloro substituents.
4-chloro-N-(1-phenylethyl)benzamide: Lacks the anilinosulfonyl group but retains the chloro and phenylethyl substituents.
3-(anilinosulfonyl)benzamide: Lacks both the chloro and phenylethyl groups but contains the anilinosulfonyl and benzamide core.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the anilinosulfonyl, chloro, and phenylethyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
763111-27-9 |
|---|---|
Molecular Formula |
C21H19ClN2O3S |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
4-chloro-N-(1-phenylethyl)-3-(phenylsulfamoyl)benzamide |
InChI |
InChI=1S/C21H19ClN2O3S/c1-15(16-8-4-2-5-9-16)23-21(25)17-12-13-19(22)20(14-17)28(26,27)24-18-10-6-3-7-11-18/h2-15,24H,1H3,(H,23,25) |
InChI Key |
GYGLOQJFXILQQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007555.png)
![(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007564.png)
![6-imino-N-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12007569.png)
![1-(Benzylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007573.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007580.png)
![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12007600.png)
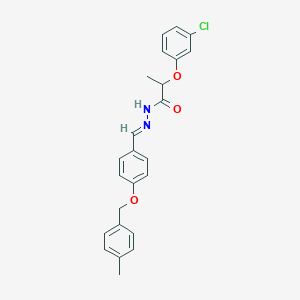
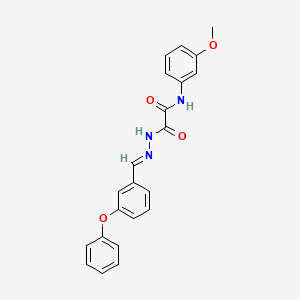
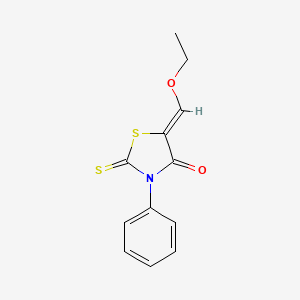
![5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane](/img/structure/B12007614.png)
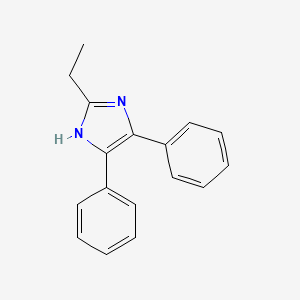
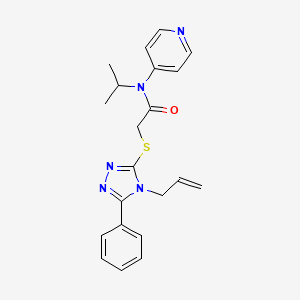
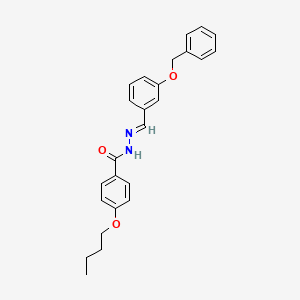
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12007638.png)
